
SGLT1/2-IN-8
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Overview
Description
SGLT1/2-IN-8 is a potent SGLT1/2 dual inhibitor.
Scientific Research Applications
Type 2 Diabetes Management
SGLT1/2 inhibitors like sotagliflozin have shown promising results in clinical trials. For instance, a study involving diabetic Akimba mice demonstrated that treatment with sotagliflozin significantly reduced blood glucose levels and improved metabolic parameters such as polydipsia and body weight .
Study | Model | Treatment | Outcome |
---|---|---|---|
Akimba Mouse Study | Diabetic Mice | Sotagliflozin (25 mg/kg/day) | Reduced blood glucose, improved polydipsia |
SOLOIST-WHF Trial | T2D + Heart Failure | Sotagliflozin | Lower rates of cardiovascular death compared to placebo |
Cardiovascular Benefits
The SOLOIST-WHF trial highlighted that SGLT1/2 inhibitors may reduce cardiovascular mortality and hospitalizations in patients with type 2 diabetes and heart failure . This suggests a protective effect on heart health, making it a valuable option for diabetic patients at risk of cardiovascular complications.
Neuroprotective Effects
Emerging research indicates that SGLT1 inhibition may confer neuroprotective benefits, potentially lowering the risk of neurodegenerative diseases like Alzheimer's disease and multiple sclerosis . This area warrants further investigation to establish definitive connections and mechanisms.
Case Study 1: Sotagliflozin in Diabetic Models
In a controlled study on diabetic Akimba mice:
- Objective : Assess metabolic benefits of dual SGLT inhibition.
- Findings : Significant reductions in blood glucose levels were observed alongside improvements in renal function markers .
Case Study 2: Clinical Implications for Heart Failure
The SOLOIST-WHF trial provided insights into the efficacy of sotagliflozin:
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol for assessing SGLT1/2-IN-8 efficacy in vitro?
- Methodological Answer : Begin by defining clear objectives (e.g., IC50 determination, selectivity profiling). Use validated assays such as glucose uptake inhibition in cell lines expressing SGLT1/2. Ensure proper controls (e.g., negative controls with non-transfected cells) and replicate experiments at least three times. Follow journal guidelines for reporting methods, including reagent sources, cell line authentication, and statistical tests . Pre-register protocols on platforms like protocols.io to enhance reproducibility.
Q. What are best practices for conducting a systematic literature review on this compound?
- Methodological Answer : Use advanced search operators in Google Scholar (e.g.,
intitle:this compound
,author:"Smith"
) to identify peer-reviewed articles . Filter results by citation count to prioritize seminal studies . Organize findings using reference managers (e.g., Zotero) and categorize studies by subtopics (e.g., pharmacokinetics, structural analogs). Critically evaluate methodologies in existing papers, noting inconsistencies in assay conditions or model systems .
Q. How to optimize data collection for this compound pharmacokinetic studies?
- Methodological Answer : Employ validated LC-MS/MS protocols for plasma concentration measurements. Include time-point sampling (e.g., 0, 1, 4, 24 hours post-administration) and account for variables like animal strain or dosing vehicle. Use tools like Google Forms or LabArchives to log raw data systematically . Ensure compliance with ethical guidelines for animal/human studies, including sample size justifications .
Advanced Research Questions
Q. What strategies resolve contradictory data in this compound dose-response studies?
- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding factors (e.g., buffer pH differences in assays). Replicate experiments under standardized conditions, using blinded data analysis to minimize bias . Apply sensitivity analysis to assess the impact of outlier removal. Cross-validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. How to validate methodological reproducibility in this compound experiments?
- Methodological Answer : Implement open-science practices: share raw data, code, and protocols via repositories like Zenodo. Use inter-laboratory validation, where independent labs replicate key experiments . Perform power analysis to ensure adequate sample sizes and report effect sizes with confidence intervals . Document all deviations from original protocols in supplementary materials .
Q. What advanced statistical approaches are suitable for analyzing this compound’s synergistic effects with other inhibitors?
- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use nonlinear regression to fit dose-response curves and calculate IC50 shifts. Validate models with bootstrapping or Monte Carlo simulations . For high-dimensional data (e.g., transcriptomics), employ machine learning pipelines (e.g., random forests) to identify predictive biomarkers .
Q. How to address ethical limitations in this compound clinical trial design?
- Methodological Answer : Conduct risk-benefit assessments with independent ethics committees. Use adaptive trial designs to minimize patient exposure to ineffective doses. Include data safety monitoring boards (DSMBs) for interim analyses . Transparently report adverse events in results, even if statistically non-significant .
Q. Data Presentation and Validation
Q. How to structure tables and figures for this compound research publications?
- Methodological Answer : Follow journal-specific guidelines for table formatting (e.g., SI units, column headers). For dose-response curves, include EC50/IC50 values with 95% confidence intervals. Use heatmaps for omics data, annotated with clustering algorithms . Provide raw data in supplementary materials, ensuring machine-readable formats (e.g., CSV) .
Q. What tools enhance transparency in this compound computational modeling?
- Methodological Answer : Use open-source software (e.g., PyMol for docking studies, GROMACS for MD simulations). Share Jupyter notebooks with detailed parameter settings and version control (e.g., GitHub) . Validate models against experimental data using goodness-of-fit metrics (e.g., R², RMSE) .
Q. How to mitigate bias when integrating AI tools in this compound research?
- Methodological Answer : Cross-verify AI-generated hypotheses (e.g., Scholar GPT’s literature summaries) with manual checks . Avoid overreliance on predictive algorithms for causal inference; prioritize mechanistic studies. Disclose AI usage in methods sections, including prompts and validation steps .
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.44 |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
VSVQPLIGJXQIFP-BDHVOXNPSA-N |
SMILES |
O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cmpd 8; SGLT1/2 IN-8; SGLT1/2-IN8; SGLT1/2-IN-8; SGLT1/2-IN 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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